3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the D3 receptors . D3 receptors are a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors influence the expression of cocaine-induced conditioned place preference (CPP) .
Mode of Action
This compound acts as a selective antagonist at D3 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of D3 receptors by dopamine, thereby influencing the expression of cocaine-induced CPP .
Pharmacokinetics
It’s known that the compound undergoeshepatic metabolism , which suggests that it’s metabolized in the liver. The compound is also excreted renally .
Result of Action
The compound’s antagonistic action on D3 receptors influences the expression of cocaine-induced CPP . This suggests that it may have potential therapeutic applications in the treatment of addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 3-methoxyphenylpiperazine through the reaction of 3-methoxyaniline with piperazine under specific conditions.
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as thiourea and β-ketoesters.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazolopyrimidine core using a coupling agent like carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but different biological activities.
1-(4-Methoxyphenyl)piperazine: Another related compound with variations in the position of the methoxy group.
Uniqueness
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of a piperazine ring and a thiazolopyrimidine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-21-16(24)14-13(19-18(21)26)15(28-20-14)17(25)23-8-6-22(7-9-23)11-4-3-5-12(10-11)27-2/h3-5,10H,6-9H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYULUACVBYUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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